molecular formula C7H3Cl2NO B1605826 2,6-Dichloro-3-hydroxybenzonitrile CAS No. 3336-34-3

2,6-Dichloro-3-hydroxybenzonitrile

Cat. No. B1605826
CAS RN: 3336-34-3
M. Wt: 188.01 g/mol
InChI Key: JAIIUXZFGCEYAH-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-hydroxybenzonitrile” is an organic compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-3-hydroxybenzonitrile” is 1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2,6-Dichloro-3-hydroxybenzonitrile” is a solid substance . It has a molecular weight of 188.01 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.63, indicating its lipophilicity . Its water solubility is 0.111 mg/ml .

Scientific Research Applications

Metabolism in Animals

  • Metabolism in Rabbits and Rats: Studies have shown that 2,6-dichlorobenzonitrile, upon oral administration to rabbits and rats, leads to increased urinary excretion of various metabolites. This includes glucuronides, ethereal sulphates, and possibly mercapturic acid. Notably, 2,6-dichloro-3-hydroxybenzonitrile and its 4-hydroxy analogue were identified in the urine, indicating their role in the metabolic pathway of this compound in animals (Wit & van Genderen, 1966).

Impact on Biochemical Processes

  • Effects on Oxidative Phosphorylation: Research has found that the monophenolic metabolites of 2,6-dichlorobenzonitrile, including 2,6-dichloro-3-hydroxybenzonitrile, impact oxidative phosphorylation. They induce adenosine-triphosphatase activity in rat-liver mitochondria and cause a significant rise in oxygen consumption in yeast cells. These effects suggest a potential role in hepatic injury (Wit & van Genderen, 1966).

Chemical Synthesis and Modifications

  • Synthesis of Derivatives

    There has been research into the synthesis of new derivatives of 2,6-dichloro-3-hydroxybenzonitrile, exploring its potential in creating novel compounds with varied properties (Schmidt, 1987).

  • Photochemistry and Reactivity

    The photochemical behavior of compounds related to 2,6-dichloro-3-hydroxybenzonitrile has been studied, highlighting its potential for further chemical applications and understanding its reactivity under various conditions (Bonnichon et al., 1999).

Herbicide Resistance and Plant Biology

  • Herbicide Resistance in Plants

    Studies have shown that introducing a specific detoxification gene in plants can confer resistance to herbicides like bromoxynil, which is structurally similar to 2,6-dichloro-3-hydroxybenzonitrile. This research opens up possibilities for developing herbicide-resistant crops using similar approaches (Stalker, McBride, & Malyj, 1988).

  • Influence on Plant Growth

    The halogen derivatives of 4-hydroxybenzoic acid, which include compounds similar to 2,6-dichloro-3-hydroxybenzonitrile, have been investigated for their effects on root growth stimulation, providing insights into their role in plant biology and potential agricultural applications (Wain, Taylor, Intarakosit, & Shannon, 1968).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and it causes skin irritation and serious eye irritation .

Future Directions

While the future directions for “2,6-Dichloro-3-hydroxybenzonitrile” are not explicitly mentioned in the search results, it’s worth noting that research is ongoing to determine whether compounds like this one could play roles in various medical conditions that may be associated with vitamin D deficiency .

properties

IUPAC Name

2,6-dichloro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIIUXZFGCEYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186974
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-hydroxybenzonitrile

CAS RN

3336-34-3
Record name 2,6-Dichloro-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3336-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003336343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 2,6-dichloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AH Mulder, JG Wit - … et Biophysica Acta (BBA)-Enzymology and …, 1966 - dspace.library.uu.nl
HARARY AND SLATER 1 studied the effects of an uncoupling agent (dinitrophenol), an inhibitor of oxidative phosphorylation (oligomycin) and an inhibitor of glycolysis (iodoacetate) on …
Number of citations: 7 dspace.library.uu.nl
JG Wit, H Van Genderen - Biochemical Journal, 1966 - portlandpress.com
1. Both monophenolic metabolites of 2,6-dichlorobenzonitrile (2,6-dichloro-3-hydroxybenzonitrile and its 4-hydroxy analogue) added to starved yeast cells incubated with a limited …
Number of citations: 14 portlandpress.com
S Hu, HY Kaw, L Zhu, W Wang - Water Research, 2022 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) exhibited similar total organic halogen levels in chlorinated drinking water samples as compared with aliphatic ones, and they …
Number of citations: 20 www.sciencedirect.com
JG Wit, H Van Genderen - Biochemical Journal, 1966 - portlandpress.com
1. The metabolism of 2,6-dichlorobenzonitrile was studied in rabbits and rats. Oral administration caused an increased urinary excretion of glucuronides and ethereal sulphates. There …
Number of citations: 33 portlandpress.com
MH Griffiths, JA Moss, JA Rose, DE Hathway - Biochemical Journal, 1966 - ncbi.nlm.nih.gov
A single oral dose of either [14 C] Prefix or 2, 6-dichlorobenzo [14 C] nitrile to rats is almost entirely eliminated in 4 days: 84· 8–100· 5% of 14 C from [14 C] Prefix is excreted, 67· 3–79· 7…
Number of citations: 45 www.ncbi.nlm.nih.gov
H Van Genderen, GJ Van Esch - Food and Cosmetics Toxicology, 1968 - Elsevier
A review of the toxicology of dichlobenil presents the results of acute tests in rats, mice and rabbits, short-term tests in rats, pigs and rabbits, long-term and reproduction studies in rats …
Number of citations: 13 www.sciencedirect.com
DE Moreland, GG Hussey, FS Farmer - Pesticide Biochemistry and …, 1974 - Elsevier
Abstract Effects of dichlobenil (2,6-dichlorobenzonitrile) and its phenolic degradation products (2,6-dichloro-3-hydroxybenzonitrile and 2,6-dichloro-4-hydroxybenzonitrile) were …
Number of citations: 23 www.sciencedirect.com
H Heinonen-Tanski - Agricultural and Food Science, 1981 - journal.fi
The herbicides chlorthiamid and dichlobenil inhibited the growth of some actinomycetes in starch-casein medium. The effect of these herbicides on the other bacteria tested was …
Number of citations: 10 journal.fi
KI Beynon, AN Wright - Residue reviews: residues of pesticides and other …, 1972 - Springer
The herbicides dichlobenil (Koopman and Daams 1960, Barnsley and Rosher 1961) and chlorthiamid (Yates 1961) are closely related, especially as conversion of chlorthiamid to …
Number of citations: 41 link.springer.com
D Silva, E Mendes, EJ Summers, A Neca… - Drug Development …, 2020 - Wiley Online Library
Based on the monoamine oxidase (MAO) inhibition properties of aminoheterocycles with a carbonitrile group we have carried out a systematic exploration to discover new classes of …
Number of citations: 8 onlinelibrary.wiley.com

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